

Technical Guide: L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate (CAS 2791-84-6)

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Compound of Interest

Compound Name: *Dibenzyl L-glutamate tosylate*

Cat. No.: *B555364*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamic acid dibenzyl ester 4-toluenesulfonate, with CAS number 2791-84-6, is a pivotal derivative of L-glutamic acid, an essential amino acid and a primary excitatory neurotransmitter in the central nervous system. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. Its significance lies in the effective protection of the two carboxylic acid functionalities of glutamic acid by benzyl groups, which allows for selective reactions at other sites of the molecule. The tosylate salt form enhances its stability and crystallinity, making it easier to handle, purify, and store compared to its free base form.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides.

Chemical and Physical Properties

L-Glutamic acid dibenzyl ester 4-toluenesulfonate is a white to off-white crystalline powder. Its chemical structure consists of an L-glutamic acid core where both the alpha- and gamma-carboxyl groups are esterified with benzyl groups, and the amino group is protonated by 4-toluenesulfonic acid.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 2791-84-6 | N/A |
| Molecular Formula | C ₂₆ H ₂₉ NO ₇ S | [2][3] |
| Molecular Weight | 499.58 g/mol | [2] |
| Melting Point | 142 °C | [2] |
| Appearance | White to Off-White Powder | [2] |
| Solubility | Soluble in DMSO (Slightly), Ethanol (Slightly, Sonicated), Methanol (Slightly) | [2] |
| Synonyms | H-Glu(OBzl)-OBzl·TosOH, Dibenzyl L-glutamate tosylate, L-Glutamic acid dibenzyl ester tosylate salt | [3] |

Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate

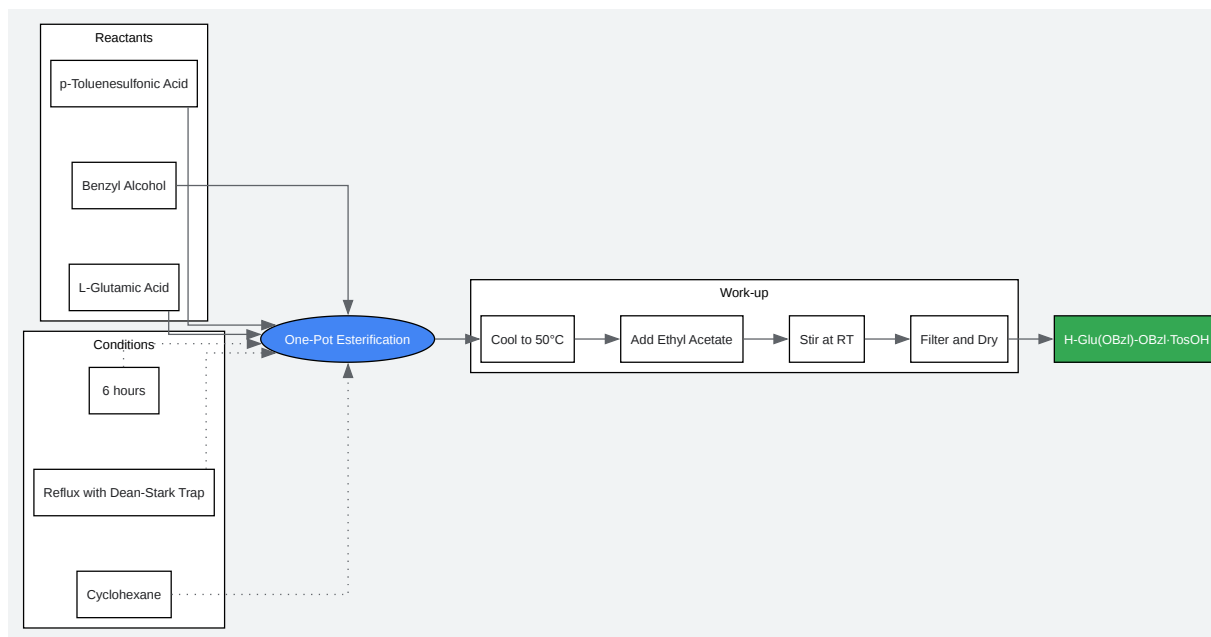
A highly efficient, one-pot synthesis method has been developed to produce enantiomerically pure L-Glutamic acid dibenzyl ester 4-toluenesulfonate on a multigram scale. This procedure avoids the use of hazardous solvents like benzene and carbon tetrachloride, which were common in older methods.

Experimental Protocol:

One-Pot Preparation of (S)-Dibenzyl Glutamate p-Toluenesulfonate

- Reactants and Reagents:
 - L-glutamic acid (20 g, 0.136 mol)
 - p-toluenesulfonic acid monohydrate (31 g, 0.163 mol, 1.2 equiv)
 - Benzyl alcohol (70.4 mL, 0.680 mmol, 5 equiv)

- Cyclohexane (160 mL)
- Ethyl acetate (240 mL)
- Procedure:
 - A mixture of L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours to azeotropically remove the water formed during the esterification.
 - The reaction mixture is then cooled to 50 °C, and ethyl acetate is added.
 - The resulting suspension is briefly warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.
 - The precipitated product is collected by filtration, washed, and dried.
- Quantitative Data:
 - Yield: High yields are typically achieved with this method.
 - Purity: The product is obtained in high enantiomeric purity.



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Caption: Workflow for the synthesis of H-Glu(OBzl)-OBzl-TosOH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-Glutamic acid dibenzyl ester 4-toluenesulfonate is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development for

creating peptides and proteins with therapeutic potential.^[4] In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups is essential to prevent unwanted side reactions.

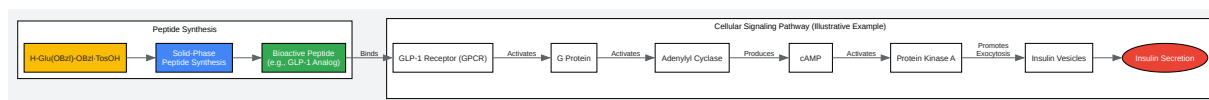
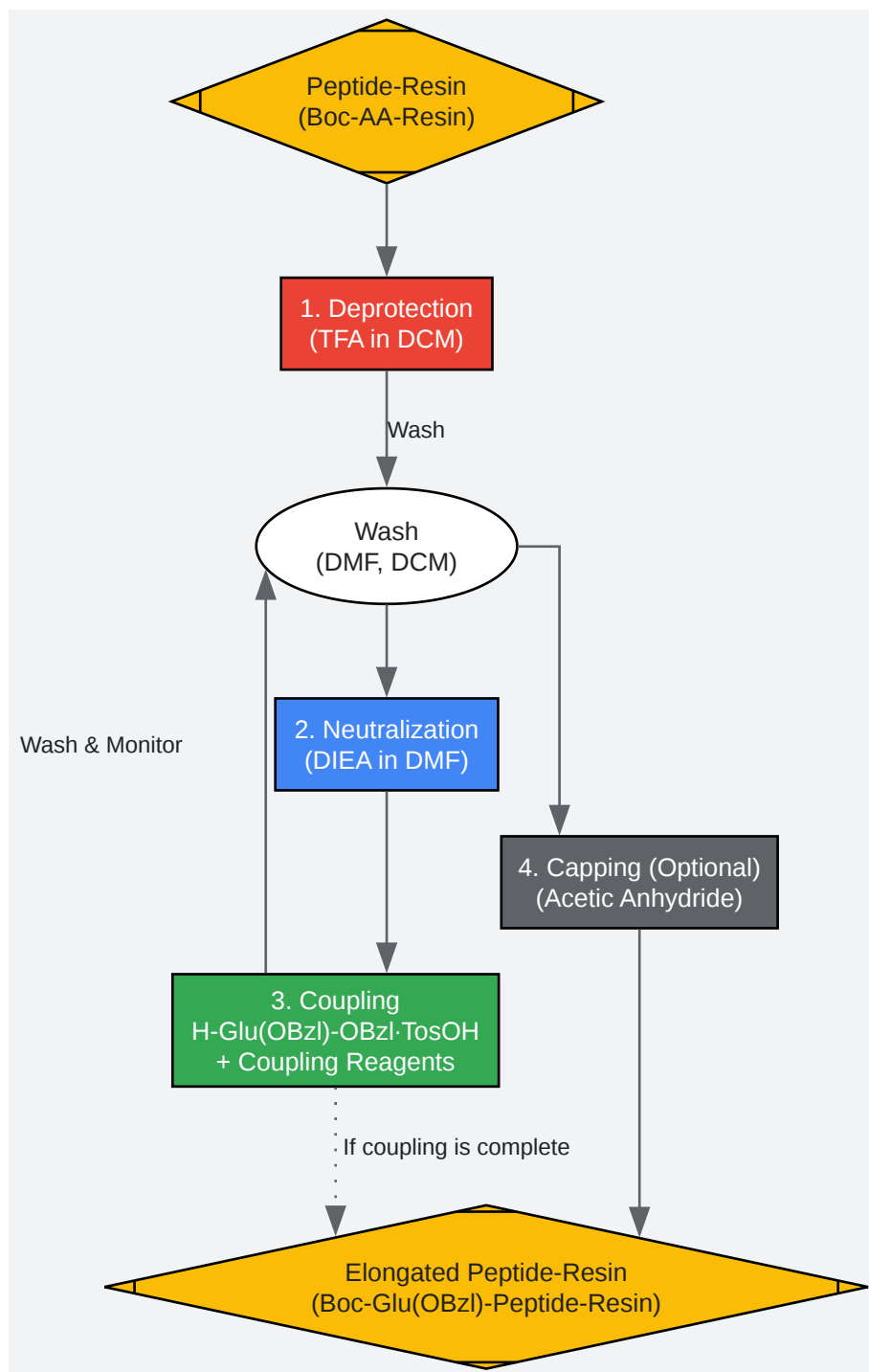
H-Glu(OBzl)-OBzl·TosOH is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the temporary N α -amino group protection is provided by the acid-labile Boc group, while the "permanent" side-chain protection for reactive amino acids like glutamic acid is provided by benzyl-based groups.

Experimental Protocol: A General Cycle in Boc-SPPS

This protocol outlines a single coupling cycle for adding a glutamic acid residue using H-Glu(OBzl)-OBzl·TosOH to a peptide chain on a resin.

- Materials and Reagents:
 - Peptide-resin with a free N-terminal amino group.
 - H-Glu(OBzl)-OBzl·TosOH
 - Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
 - Diisopropylethylamine (DIEA)
 - Dimethylformamide (DMF)
 - Dichloromethane (DCM)
 - Piperidine (for Fmoc deprotection, if using a mixed strategy) or Trifluoroacetic acid (TFA) for Boc deprotection.
- Procedure:
 - Deprotection: The N α -Boc protecting group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). The resin is then washed thoroughly with DCM and DMF.

- Neutralization: The resin is treated with a solution of 10% DIEA in DMF to neutralize the protonated amino group. This is followed by extensive washing with DMF.
- Coupling: H-Glu(OBzl)-OBzl-TosOH (as the free amine, generated in situ or pre-activated) is activated with coupling reagents and coupled to the free amino group on the resin. The reaction is typically carried out in DMF with DIEA as a base. The completion of the reaction is monitored using a qualitative test like the Kaiser test. For sterically hindered couplings, a second coupling step may be necessary.
- Capping (Optional): Any unreacted amino groups can be acetylated using acetic anhydride to prevent the formation of deletion sequences in the final peptide.
- Quantitative Data:
 - Coupling Efficiency: Typically >99% for standard amino acids. For N-methylated or other modified amino acids, it can be slightly lower (95-98%) and may require optimized conditions.



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